molecular formula C25H21N3O4 B7561996 [1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate

[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate

Cat. No. B7561996
M. Wt: 427.5 g/mol
InChI Key: FBABMVKXOBUYAZ-UHFFFAOYSA-N
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Description

[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a phthalazine derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of [1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of [1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate is its ability to selectively target specific cells and tissues. This makes it a promising candidate for drug delivery systems. Additionally, this compound has been found to have low toxicity and few side effects, making it a relatively safe compound to work with in the lab.
One limitation of this compound is its limited solubility in water. This can make it difficult to work with in certain experimental conditions. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are a number of future directions for research on [1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery systems.
Another area of interest is the investigation of this compound in the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects in animal models of Alzheimer's and Parkinson's, and more research is needed to determine its potential use in humans.
Finally, this compound has shown promising results in the treatment of cancer, and more research is needed to determine its potential use in combination with other anticancer agents or in the treatment of specific types of cancer.

Synthesis Methods

The synthesis of [1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of benzhydrylamine with ethyl acetoacetate in the presence of a base to form the intermediate product. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield the final product.

Scientific Research Applications

[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. Additionally, this compound has been investigated for its potential use as a drug delivery system due to its ability to target specific cells and tissues.

properties

IUPAC Name

[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-16(32-25(31)22-19-14-8-9-15-20(19)24(30)28-27-22)23(29)26-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,21H,1H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBABMVKXOBUYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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